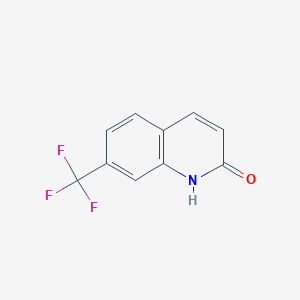

7-(Trifluoromethyl)quinolin-2-OL

Description

The Quinoline (B57606) Scaffold: Historical and Contemporary Significance in Organic Chemistry and Chemical Biology

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a privileged position in the fields of organic chemistry and chemical biology. nih.gov Its discovery dates back to 1834, and since then, quinoline and its derivatives have been the subject of extensive research due to their presence in numerous natural products and their wide array of biological activities. researchgate.net Historically, the quinoline core is famously associated with antimalarial drugs like quinine. bohrium.comnih.gov

In contemporary research, the quinoline scaffold continues to be a cornerstone in drug discovery and development. bohrium.comorientjchem.org Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities. nih.govorientjchem.orgbenthamdirect.comresearchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.netorientjchem.org This adaptability has led to the development of numerous marketed drugs and a continuous stream of research into novel quinoline-based therapeutic agents. nih.govbenthamdirect.com

Impact of Trifluoromethyl Substitution on Heterocyclic Systems

The introduction of a trifluoromethyl (CF3) group into heterocyclic systems has become a widely employed strategy in medicinal chemistry and materials science. rsc.orgcolab.ws The CF3 group is one of the most powerful electron-withdrawing groups, a property that significantly alters the chemical and physical characteristics of the parent molecule. nih.gov

Key impacts of trifluoromethyl substitution include:

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group make it resistant to metabolic degradation, particularly oxidative metabolism. rsc.orgbeilstein-journals.org This can lead to improved pharmacokinetic profiles of drug candidates.

Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its in vivo uptake and transport. rsc.orgbeilstein-journals.org

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the CF3 group can significantly increase the acidity of nearby protons and decrease the basicity of adjacent nitrogen atoms in a heterocyclic ring.

Altered Binding Interactions: The unique electronic properties and the size of the CF3 group can lead to new or enhanced interactions with biological targets, such as enzymes and receptors. ontosight.aiacs.org Statistical analyses have shown that while the average effect of replacing a methyl group with a trifluoromethyl group on bioactivity is subtle, in some cases, it can lead to a significant increase in potency. acs.org

The strategic placement of a trifluoromethyl group on a heterocyclic scaffold can, therefore, be a powerful tool for optimizing the properties of a molecule for a specific application. nih.gov

Overview of Research Trajectories for Trifluoromethylated Quinoline Derivatives

The convergence of the versatile quinoline scaffold and the impactful trifluoromethyl group has given rise to a dynamic field of research focused on trifluoromethylated quinoline derivatives. These compounds are being explored for a wide range of potential applications, driven by the synergistic effects of the two moieties. nih.govcolab.ws

Current research trajectories for trifluoromethylated quinoline derivatives include:

Anticancer Agents: A significant portion of research is dedicated to the synthesis and evaluation of trifluoromethylated quinolines as potential anticancer drugs. bohrium.comorientjchem.orgnih.gov The CF3 group can enhance the cytotoxic activity of the quinoline core, and various derivatives are being investigated for their ability to inhibit cancer cell growth and induce apoptosis. orientjchem.orgnih.gov

Antimicrobial Agents: Researchers are actively developing new trifluoromethylated quinoline derivatives as potential antibacterial and antifungal agents. utmb.eduresearchgate.netmdpi.com The goal is to create novel compounds that can overcome the growing problem of drug resistance.

Antiviral Agents: The antiviral potential of trifluoromethylated quinolines is another active area of investigation, with studies exploring their efficacy against various viruses. nih.gov

Kinase Inhibitors: The trifluoromethyl quinoline scaffold has shown promise in the development of kinase inhibitors, which are crucial in targeted cancer therapy. chemshuttle.com

Materials Science: Beyond medicinal applications, the unique electronic properties of trifluoromethylated quinolines make them of interest in the development of new materials with specific optical or electronic characteristics.

The synthesis of these derivatives often involves innovative methods for introducing the trifluoromethyl group into the quinoline ring system, including direct C-H trifluoromethylation and the use of trifluoromethyl-containing building blocks. rsc.orgcolab.wspnas.org

Specific Research Focus on 7-(Trifluoromethyl)quinolin-2-OL within the Broader Quinoline Context

Within the extensive family of trifluoromethylated quinolines, 7-(Trifluoromethyl)quinolin-2-OL (also known as 7-(trifluoromethyl)quinolin-2(1H)-one) represents a specific molecule of interest. Its structure features the quinoline core with a trifluoromethyl group at the 7-position and a hydroxyl group (or its keto tautomer) at the 2-position.

The research focus on this particular compound and its close analogs is driven by the potential interplay of its structural features. The 2-hydroxyquinoline (B72897) (or quinolin-2-one) tautomer is a common motif in biologically active molecules. The placement of the electron-withdrawing trifluoromethyl group at the 7-position is expected to influence the electronic distribution throughout the quinoline ring system, potentially modulating its reactivity and biological activity.

While specific, in-depth research articles solely dedicated to 7-(Trifluoromethyl)quinolin-2-OL are not abundant in the public domain, its synthesis and the properties of related 7-trifluoromethylquinoline derivatives are documented. researchgate.net The study of this compound contributes to the broader understanding of structure-activity relationships within the trifluoromethylated quinoline class and provides a valuable building block for the synthesis of more complex molecules with potential therapeutic or material science applications.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHFBPRDYLWJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Quinoline (B57606) Ring Formation

The formation of the quinoline ring system is the cornerstone of the synthesis. For quinolin-2-ol (or its tautomer, 2-quinolone), classic reactions like the Conrad-Limpach-Knorr synthesis are particularly relevant. These reactions typically proceed through ionic pathways involving condensation and subsequent cyclization.

Ionic Pathways: The most common routes to quinolin-2-ones are ionic in nature. The Conrad-Limpach-Knorr synthesis , for example, involves the reaction of an aniline (B41778) with a β-ketoester. jptcp.comquimicaorganica.org The mechanism is temperature-dependent.

At lower temperatures (e.g., <100°C), the reaction is under kinetic control. The aniline's amino group preferentially attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate. This intermediate, upon heating, cyclizes to form a 4-hydroxyquinoline (B1666331).

At higher temperatures (e.g., >140°C), the reaction is under thermodynamic control. The initial attack occurs at the less reactive ester group, forming an acetoacetanilide. youtube.com This reaction is often reversible, but the subsequent intramolecular cyclization via an electrophilic aromatic substitution (EAS) mechanism is irreversible under the reaction conditions. This high-temperature pathway leads to the formation of the 2-quinolone scaffold. youtube.comwikipedia.org For the synthesis of 7-(Trifluoromethyl)quinolin-2-ol, this would involve the reaction of 3-(trifluoromethyl)aniline (B124266) with a β-ketoester like ethyl acetoacetate. The strongly electron-withdrawing trifluoromethyl group deactivates the aniline ring, making the final EAS cyclization step more challenging and often requiring harsh conditions like high temperatures in an inert solvent or the presence of a strong acid catalyst. wikipedia.orgnih.gov

Modern synthetic approaches also utilize palladium-catalyzed reactions, such as the Heck reaction, followed by an intramolecular cyclization to form the quinolone ring. mdpi.comnih.gov These methods also follow an ionic mechanism, involving oxidative addition, migratory insertion, and reductive elimination steps.

Radical Pathways: While less common for quinolin-2-one synthesis, radical pathways have been explored for quinoline synthesis in general. Photochemically generated imine radicals, for instance, can undergo intramolecular cyclization. chemrxiv.org The duality of these radicals allows them to undergo either nucleophilic or electrophilic addition depending on the reaction conditions, leading to different isomers. researchgate.net

Concerted Pathways: Pericyclic reactions, such as electrocyclizations, are a key feature in some quinoline syntheses. wikipedia.org In the Conrad-Limpach reaction, the final step of ring closure of the Schiff base intermediate is considered an electrocyclic ring closing. wikipedia.org DFT studies have also suggested concerted mechanisms for certain enzymatic oxidations of quinoline to quinolin-2-one. d-nb.info

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in analyzing the transition states of quinoline cyclization reactions. These studies provide insights into the energy barriers and geometries of the intermediates and transition states, helping to rationalize reaction outcomes.

For the cyclization step in ionic pathways, which is often the rate-determining step, calculations focus on the energy of the transition state for the electrophilic attack of the aniline ring. wikipedia.org DFT calculations have been used to model the transformation of keto-enol tautomers and their transition states in quinoline-2(1H)-one systems, confirming the relative stabilities of different forms and the energy barriers for their interconversion. nih.gov

In a radical-based synthesis, DFT calculations of the free energy profiles for different cyclization pathways (e.g., pathways a and b in the diagram below) can predict the favored product. For one such reaction, the transition state for pathway 'a' was found to be significantly lower in energy than that for pathway 'b' (11.1 kcal/mol vs. 26.2 kcal/mol), indicating a clear preference for one cyclization mode over the other. chemrxiv.org

| Transition State Parameter | Pathway 'a' | Pathway 'b' |

| Calculated Free Energy (kcal/mol) | 11.1 | 26.2 |

| Predicted Outcome | Preferred Pathway | Disfavored Pathway |

| Data derived from theoretical calculations on a radical-based quinoline synthesis. chemrxiv.org |

Such analyses are crucial for understanding the regioselectivity and stereoselectivity of these complex reactions.

Mechanisms of Trifluoromethyl Group Introduction

The trifluoromethyl (CF3) group can be introduced either by starting with a pre-trifluoromethylated precursor, such as 3-(trifluoromethyl)aniline, or by direct trifluoromethylation of a quinoline or aniline intermediate. The mechanisms for direct trifluoromethylation are diverse.

A prevalent method for forming C(sp²)–CF₃ bonds involves the generation of a trifluoromethyl radical (CF₃•). This is often achieved through a Single Electron Transfer (SET) mechanism. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or Togni's and Umemoto's reagents can serve as sources for the CF₃ group. cas.cnwikipedia.org

In a typical reaction, a copper(I) salt can reduce an oxidant, which then initiates a SET process with the trifluoromethyl source to generate the CF₃ radical. This highly reactive radical can then undergo addition to an electron-rich (hetero)aromatic ring. beilstein-journals.org The reaction of 8-aminoquinolines has been shown to undergo trifluoromethylation at the C5 position through a proposed SET mechanism, which was supported by experiments showing inhibition in the presence of the radical scavenger TEMPO. beilstein-journals.org

The general SET pathway can be summarized as:

Generation of an initiating radical.

Reaction of the initiator with the CF₃ source (e.g., CF₃SO₂Na) to produce the CF₃• radical.

Addition of the CF₃• radical to the aromatic substrate.

Oxidation of the resulting radical intermediate to a cation, followed by deprotonation to restore aromaticity and yield the final product.

Electrophilic Trifluoromethylation: This approach uses "electrophilic" trifluoromethylating agents, such as hypervalent iodine reagents (e.g., Togni's reagents) or sulfonium (B1226848) salts (e.g., Umemoto's reagents). beilstein-journals.orgacs.orgillinois.edu These reagents react with nucleophilic substrates like phenols and anilines. beilstein-journals.org The mechanism is complex and can be controversial, with evidence supporting both a direct polar electrophilic aromatic substitution (SₙAr-like) pathway and a pathway initiated by single electron transfer. cas.cnwikipedia.org For an aniline derivative, the lone pair on the nitrogen atom activates the ring, directing the electrophilic CF₃⁺ source to the ortho and para positions.

Nucleophilic Trifluoromethylation: This method involves a trifluoromethyl anion (CF₃⁻) equivalent attacking an electrophilic substrate. The most common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent. wikipedia.org Its activation by a fluoride (B91410) source generates the nucleophilic CF₃⁻ species, which can then be used in various coupling reactions, often catalyzed by transition metals like copper or palladium.

Influence of Substituents on Reaction Selectivity and Rate

Substituents on the aniline precursor have a profound impact on the kinetics and regioselectivity of quinoline ring formation. The trifluoromethyl group at the meta-position of aniline (3-(trifluoromethyl)aniline) is a strong electron-withdrawing group (EWG).

This has several consequences for the Conrad-Limpach synthesis:

Decreased Nucleophilicity: The EWG reduces the electron density on the aniline nitrogen, slowing down the initial nucleophilic attack on the β-ketoester.

Ring Deactivation: The CF₃ group deactivates the benzene (B151609) ring towards the subsequent electrophilic aromatic substitution (cyclization) step. This often necessitates higher reaction temperatures or stronger acid catalysis to achieve cyclization. nih.gov

Regioselectivity: The position of the substituent dictates the cyclization outcome. In the case of 3-(trifluoromethyl)aniline, the cyclization can occur at either the C2 or C6 position relative to the amino group. Steric hindrance and electronic effects guide this choice. Cyclization typically occurs at the position para to the deactivating CF₃ group (the C6 position) to form the 7-substituted quinoline, as this is the least deactivated position for electrophilic attack.

Stereochemical Considerations in Synthesis (if applicable for chiral derivatives)

The introduction of stereocenters into derivatives of 7-(trifluoromethyl)quinolin-2-ol presents a significant synthetic challenge that has been addressed through various stereoselective strategies. While research directly focusing on the asymmetric synthesis of chiral derivatives of 7-(trifluoromethyl)quinolin-2-ol is specific, broader principles of asymmetric synthesis applied to quinolone and related heterocyclic systems provide a framework for understanding the potential stereochemical considerations. These strategies primarily revolve around the use of chiral catalysts, chiral auxiliaries, and the stereoselective cyclization of prochiral precursors.

One notable approach involves the enantioselective formal [4+2] cycloaddition to construct the core heterocyclic structure. For instance, N-heterocyclic carbene (NHC) catalysis has been employed in the reaction of isatoic anhydrides with trifluoromethyl ketones. This process generates a chiral aza-ortho-quinone methide intermediate that undergoes a formal [4+2] cycloaddition to yield enantioenriched dihydrobenzoxazin-4-ones bearing a trifluoromethyl-substituted stereocenter. These intermediates can subsequently be transformed into chiral dihydroquinolones, demonstrating a pathway to introduce chirality at a carbon atom bearing a trifluoromethyl group. nih.gov

Another key strategy is the asymmetric hydrogenation of prochiral enamines or imines, which are precursors to chiral saturated or partially saturated quinoline rings. Palladium-catalyzed asymmetric hydrogenation of β-fluoroalkyl β-amino acrylic acid derivatives has been shown to produce chiral β-fluoroalkyl β-amino acids with high enantioselectivity. dicp.ac.cn These chiral building blocks can then be cyclized to form various chiral heterocyclic compounds. The choice of chiral phosphine (B1218219) ligands is crucial in these hydrogenations, influencing both the yield and the enantiomeric excess of the product. dicp.ac.cn

Furthermore, the stereoselective synthesis of chiral 3,4-dihydroquinolin-2-ones has been achieved through radical cyclizations of axially chiral α-halo-ortho-alkenyl anilides. thieme-connect.comacs.org This method relies on the transfer of axial chirality from the precursor to the newly formed stereocenter in the product. The efficiency of this chirality transfer is often high, leading to products with excellent enantiomeric enrichment. thieme-connect.comacs.org

In the context of related quinoline-containing structures, the asymmetric synthesis of the antimalarial drug mefloquine, which features a trifluoromethyl group on the quinoline ring, provides valuable insights. Methods for its synthesis include the enantioselective reduction of a ketone precursor using chiral catalysts, such as rhodium complexes with chiral ligands, to establish the desired stereochemistry at the carbinol center. pitt.edu Proline-catalyzed asymmetric aldol (B89426) reactions have also been utilized as a key step to introduce chirality early in the synthesis. pitt.edu

For the synthesis of chiral quinolin-2-ones possessing quaternary stereogenic centers, asymmetric cobalt-catalyzed hydroboration/cyclization of 1,7-enynes has been developed. researchgate.net This method allows for the construction of chiral boryl-functionalized quinoline derivatives with high enantioselectivity. researchgate.net

The stereochemical outcome of these reactions is often dictated by the specific chiral catalyst or auxiliary employed. For instance, in metal-catalyzed reactions, the geometry and electronic properties of the chiral ligand play a pivotal role in creating a chiral environment that favors the formation of one enantiomer over the other. researchgate.netacs.org Similarly, in organocatalysis, the structure of the chiral catalyst directs the approach of the reactants, leading to a stereoselective transformation. nih.gov

While direct stereochemical studies on 7-(trifluoromethyl)quinolin-2-ol derivatives are not extensively documented in the provided results, the principles derived from the asymmetric synthesis of structurally related quinolones, dihydroquinolones, and other trifluoromethyl-containing heterocycles are highly relevant. These established methodologies offer a robust toolbox for the future development of synthetic routes to chiral derivatives of 7-(trifluoromethyl)quinolin-2-ol.

Table of Stereoselective Syntheses of Quinolone Derivatives and Related Compounds

| Precursor/Reactant(s) | Chiral Method/Catalyst | Product Type | Key Stereochemical Feature | Reference(s) |

| Isatoic anhydride (B1165640) and trifluoromethyl ketones | N-Heterocyclic Carbene (NHC) Catalysis | Dihydrobenzoxazin-4-ones (convertible to dihydroquinolones) | CF3-bearing stereocenter | nih.gov |

| Axially chiral α-halo-ortho-alkenyl anilides | Radical Cyclization | 3,4-Dihydroquinolin-2-ones | Transfer of axial chirality to a new stereocenter | thieme-connect.comacs.org |

| 1,7-Enynes | Asymmetric Cobalt-Catalyzed Hydroboration/Cyclization | Chiral Boryl-Functionalized Quinolin-2-ones | Quaternary stereogenic center | researchgate.net |

| β-Fluoroalkyl β-amino acrylic acid derivatives | Palladium-Catalyzed Asymmetric Hydrogenation | Chiral β-Fluoroalkyl β-Amino Acids | Chiral center at the β-position | dicp.ac.cn |

| α-Pyridyl ketone precursor to Mefloquine | Enantioselective Rhodium-Catalyzed Hydrogenation | α-Pyridyl alcohol | Chiral carbinol center | pitt.edu |

| Cinnamate esters and arenediazonium tetrafluoroborates | Asymmetric Cu-catalyzed 1,4-reduction of Heck-Matsuda product | β,β-Diarylpropanoates (precursor to 4-aryl-2-quinolone) | Chiral center at the β-position | nih.gov |

Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

The FT-IR spectrum of 7-(Trifluoromethyl)quinolin-2(1H)-one is characterized by several key absorption bands that confirm its structure. The presence of the quinolinone form is evidenced by characteristic absorptions for the N-H and C=O stretching vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The strong electron-withdrawing nature of the trifluoromethyl group influences the frequencies of the C-F bonds, which give rise to strong absorptions in the 1350-1100 cm⁻¹ region.

Key expected vibrational bands for related quinoline (B57606) derivatives include N-H stretching around 3200-3400 cm⁻¹, C=O stretching for the amide group between 1650-1670 cm⁻¹, and aromatic C=C stretching in the 1600-1450 cm⁻¹ range. dergipark.org.tr For instance, in related styrylquinolines, the absence of N-H stretching bands around 3275–3285 cm⁻¹ confirms the formation of the quinoline ring from aminophenyl precursors. fluorochem.co.uk

Table 1: Expected FT-IR Data for 7-(Trifluoromethyl)quinolin-2(1H)-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=O Stretch (Amide I) | 1670 - 1650 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring system of the quinoline core gives rise to characteristic bands in the Raman spectrum. For quinoline derivatives, intense signals are often observed due to the highly symmetric molecular structures and chromophoric groups. dergipark.org.tr The C=C stretching vibrations of the aromatic rings are expected to be prominent. The trifluoromethyl group also produces characteristic Raman signals. For similar molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C-N stretching vibrations have been identified between 1375-1077 cm⁻¹, and C=C stretching vibrations are seen at 1572 cm⁻¹, 1621 cm⁻¹, and 1637 cm⁻¹. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of 7-(Trifluoromethyl)quinolin-2(1H)-one displays signals corresponding to the protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating nature of the -OH/-NH-C=O system. The protons on the benzene (B151609) ring (H-5, H-6, H-8) and the pyridine (B92270) ring (H-3, H-4) will exhibit distinct signals and coupling patterns.

For a closely related isomer, 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one, the proton signals in DMSO-d₆ were observed at δ 6.68 (s, 1H, H-3), 6.76-6.82 (m, 2H, H-5 and H-8), and 7.53 (dd, 1H, H-6). rajpub.com For 7-(Trifluoromethyl)quinolin-2-ol, the H-8 proton is expected to be a singlet, H-5 a doublet, and H-6 a doublet of doublets. The protons on the pyridine part of the ring, H-3 and H-4, would typically appear as doublets. The NH proton of the quinolinone tautomer is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

Table 2: Predicted ¹H NMR Data for 7-(Trifluoromethyl)quinolin-2(1H)-one

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.7 | d | ~9.5 |

| H-4 | ~7.8 | d | ~9.5 |

| H-5 | ~7.9 | d | ~8.5 |

| H-6 | ~7.6 | dd | ~8.5, ~1.5 |

| H-8 | ~8.1 | s | - |

| N-H | >11.0 | br s | - |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for 7-(Trifluoromethyl)quinolin-2-ol will show ten distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon (C-2) will be found significantly downfield.

In the related compound 3-phenyl-6-(trifluoromethyl)quinolin-2(1H)-one, the CF₃ carbon appears as a quartet at δ 124.8 ppm with a large coupling constant (JC,F = 272 Hz). The carbons adjacent to the CF₃ group also show smaller C-F couplings. rsc.org The carbonyl carbon (C-2) is observed at δ 161.6 ppm. rsc.org Similar features are expected for the 7-trifluoromethyl isomer.

Table 3: Predicted ¹³C NMR Data for 7-(Trifluoromethyl)quinolin-2(1H)-one

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~162 | s | - |

| C-3 | ~122 | s | - |

| C-4 | ~140 | s | - |

| C-4a | ~116 | q | Small |

| C-5 | ~127 | q | Small |

| C-6 | ~120 | s | - |

| C-7 | ~128 | q | ~34 |

| C-8 | ~118 | q | Small |

| C-8a | ~140 | s | - |

| CF₃ | ~124 | q | ~272 |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For 7-(Trifluoromethyl)quinolin-2-ol, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of the electronic environment of the trifluoromethyl group attached to an aromatic ring. For various trifluoromethyl-substituted quinolines, the ¹⁹F NMR chemical shifts are typically observed in the range of -60 to -63 ppm relative to a standard like CFCl₃. For example, 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline shows a signal at -62.1 ppm. wiley-vch.de A similar value is anticipated for 7-(Trifluoromethyl)quinolin-2-ol.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of organic compounds, providing further confirmation of their structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For 7-(Trifluoromethyl)quinolin-2-OL (C₁₀H₆F₃NO), the exact mass can be calculated and compared to the experimentally measured value. Any deviation between the calculated and observed mass is typically in the parts-per-million (ppm) range, which helps to confirm the molecular formula and rule out other potential structures with the same nominal mass.

Table 1: HR-MS Data for Quinoline Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

|---|---|---|---|---|

| Unspecified Quinoline Derivative | C₁₆H₁₅N₄O₂F₂S⁺ | 365.0884 | 365.0883 | |

| Unspecified Quinoline Derivative | C₁₅H₁₂N₄OF₂SCl⁺ | 369.0388 | 369.0388 | |

| Unspecified Quinoline Derivative | C₁₇H₁₇N₄OF₂S⁺ | 363.1091 | 363.1093 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide valuable structural information. The fragmentation patterns of quinoline derivatives under ESI-MS/MS conditions have been studied, revealing characteristic cleavage of the ring systems and substituent groups. For 7-(Trifluoromethyl)quinolin-2-OL, fragmentation would likely involve losses of CO, HF, and other small neutral molecules, providing further evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

For aromatic and heterocyclic compounds like 7-(Trifluoromethyl)quinolin-2-OL, the most significant electronic transitions are typically π → π* and n → π* transitions. The quinoline ring system constitutes a large conjugated π-system. The absorption maxima (λmax) in the UV-Vis spectrum are characteristic of the extent of this conjugation. The presence of the trifluoromethyl group, an electron-withdrawing group, and the hydroxyl group at the 2-position (which exists in tautomeric equilibrium with the quinolinone form) can influence the energy of the molecular orbitals and thus shift the absorption bands.

The absorption spectra of similar trifluoromethylated quinoline derivatives show electronic transitions in the 250–500 nm region. Transitions in the ultraviolet range are generally attributed to π → π* transitions within the heterocyclic ring system. The solvent can also influence the position of the absorption maxima due to solvatochromic effects, where polar solvents may stabilize the ground or excited state differently, leading to a shift in the absorption wavelength.

Table 2: UV-Vis Absorption Data for a Series of Schiff Bases Derived from Aminoquinolines

| Compound | Solvent | λmax (nm) | log ε |

|---|---|---|---|

| 3aa | CHCl₃ | 277, 311, 381 | 4.38, 4.34, 4.30 |

| 3aa | MeOH | 275, 309, 383 | 4.34, 4.30, 4.29 |

| 3aa | DMSO | 278, 313, 385 | 4.41, 4.36, 4.34 |

| 3bb | CHCl₃ | 280, 319, 442 | 4.45, 4.29, 4.34 |

| 3bb | MeOH | 276, 313, 466 | 4.36, 4.19, 4.36 |

| 3bb | DMSO | 279, 318, 461 | 4.43, 4.23, 4.41 |

Data adapted from a study on trifluoromethylated quinoline-phenol Schiff bases.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Studies on similar quinoline derivatives have utilized X-ray crystallography to elucidate their crystal structures. For instance, the crystal structure of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) revealed that it crystallizes in a monoclinic space group and that both the alcohol and ketone tautomers can coexist in the crystal lattice. The quinoline ring system is generally found to be planar, which is crucial for its electronic properties.

The crystal packing is stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of 7-(Trifluoromethyl)quinolin-2-OL, the hydroxyl group and the nitrogen atom of the quinoline ring can participate in hydrogen bonding, influencing the packing arrangement. The trifluoromethyl group can also be involved in weaker intermolecular interactions. The precise arrangement of molecules in the crystal lattice is important for understanding the solid-state properties of the compound.

Table 3: Crystallographic Data for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol

| Parameter | Value |

|---|---|

| CCDC Number | 2036933 |

| Empirical Formula | C₂₃H₁₅F₃N₂O |

| Formula Weight | 392.38 |

| Temperature | 296(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular structures and energies. For 7-(Trifluoromethyl)quinolin-2-ol, these methods elucidate the interplay between its quinoline (B57606) core and the influential trifluoromethyl group.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. dergipark.org.troatext.com It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for calculating vibrational frequencies. dergipark.org.trscience.gov

The geometry optimization process for 7-(Trifluoromethyl)quinolin-2-ol involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. oatext.com This calculation, typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), determines the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. dergipark.org.tr The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. dergipark.org.tr

Vibrational frequency calculations not only verify the stability of the optimized geometry but also predict the molecule's infrared (IR) and Raman spectra. science.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. dergipark.org.tr These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational bands to the motions of particular functional groups within the molecule. For instance, characteristic frequencies can be identified for the C-F stretches of the trifluoromethyl group, the O-H stretch of the hydroxyl group, and the various C-C and C-N vibrations within the quinoline ring system.

Table 1: Representative Theoretical Vibrational Frequencies for a Trifluoromethyl-Substituted Quinoline Derivative This table presents typical data obtained from DFT calculations on similar quinoline structures and is for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3500 | Stretching of the hydroxyl group bond |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds in the quinoline ring |

| C=C/C=N Stretch | ~1620-1500 | Ring stretching vibrations within the quinoline scaffold |

| C-F Stretch | ~1350-1150 | Symmetric and asymmetric stretching of C-F bonds in the CF₃ group |

| O-H Bend | ~1200 | In-plane bending of the hydroxyl group |

To investigate the properties of a molecule in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. aps.orgnih.gov TD-DFT is an extension of DFT that can predict electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic excitations from the ground state to various excited states. mdpi.comnih.gov

This analysis provides the excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com For 7-(Trifluoromethyl)quinolin-2-ol, TD-DFT calculations can identify the nature of the electronic transitions, for example, whether they are localized on the quinoline ring (π→π* transitions) or involve the substituents. mdpi.commdpi.com The results help explain the molecule's color and photophysical properties. These theoretical calculations of electronic spectra are often in good agreement with experimental measurements. researchgate.net

Analysis of Molecular Orbitals and Electronic Properties

The distribution of electrons in a molecule's orbitals governs its chemical reactivity and intermolecular interactions. Various analytical tools are used to interpret the results of quantum chemical calculations in a chemically intuitive way.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. science.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

Table 2: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative This table shows typical energy values derived from DFT calculations on related compounds and serves as an illustrative example.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 4.7 | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis transforms the calculated complex wavefunction into a more familiar picture of localized bonds and lone pairs, corresponding to a classical Lewis structure. uni-muenchen.dewikipedia.org This method provides detailed insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. wikipedia.orgwisc.edu

A key aspect of NBO analysis is the examination of delocalization effects, which are described as interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org The strength of these interactions is estimated using second-order perturbation theory. For 7-(Trifluoromethyl)quinolin-2-ol, NBO analysis can quantify the hyperconjugative interactions between, for example, lone pair orbitals on the oxygen or nitrogen atoms and the antibonding orbitals (σ* or π*) of the quinoline ring. This reveals the extent of electron delocalization, which is a major factor in determining the molecule's stability and aromaticity. youtube.comyoutube.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. dergipark.org.tr It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.netrsc.org

The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. dergipark.org.tr These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. dergipark.org.tr For 7-(Trifluoromethyl)quinolin-2-ol, the MEP map would likely show a negative potential around the hydroxyl oxygen and the quinoline nitrogen, while the hydrogen of the OH group and the area around the electron-withdrawing CF₃ group would exhibit a more positive potential. This mapping provides a clear, predictive guide to the molecule's reactive sites. dergipark.org.tr

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens to examine the intricate details of chemical reactions involving quinoline derivatives. By modeling reaction pathways, chemists can predict the feasibility and outcomes of synthetic routes.

Reaction Coordinate Analysis and Transition State Identification

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate reaction mechanisms. For quinoline systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), help in mapping the potential energy surface of a reaction. core.ac.uk This analysis allows for the identification of transition states, which are critical, high-energy intermediates that determine the reaction's kinetic feasibility. For instance, in the synthesis of related quinolinone structures, computational studies have been employed to locate the transition states for cyclization and rearrangement reactions. researchgate.netwhiterose.ac.uk Potential energy scans, performed at levels like B3LYP/6-311G, can reveal the most stable forms of molecules, such as the enol form in certain quinoline-chalcone-chromene hybrids, and identify the transition states for processes like intramolecular proton transfer. semanticscholar.org

Energy Barrier Calculations and Mechanistic Insights

Once a transition state is identified, its energy relative to the reactants determines the activation energy barrier. A high energy barrier suggests a slow reaction, while a low barrier indicates a more favorable process. In studies of related quinolinone systems, calculated energy barriers can exceed 30 kcal/mol, which is substantial enough to allow for the separation of isomers at room temperature. researchgate.net For other related structures, the energy barrier for proton transfer has been calculated to be as low as 3.989 to 5.076 Kcal/mol, indicating a relatively easy transfer. semanticscholar.org These calculations provide deep mechanistic insights, explaining experimental observations and guiding the optimization of reaction conditions. For example, in the synthesis of heterohelicenes involving quinoline structures, DFT calculations have shown that the reaction proceeds through a specific intermediate, and these calculations help elucidate the isomerization process between different products. researchgate.net

Molecular Modeling of Ligand-Target Binding Interactions

Understanding how 7-(trifluoromethyl)quinolin-2-ol and its analogs interact with biological targets is paramount for drug discovery. Molecular modeling techniques, such as docking and molecular dynamics, are indispensable tools in this endeavor.

Molecular Docking Simulations with Biomolecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions.

For quinoline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For example, a derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, was docked into the active site of the influenza virus RNA polymerase, revealing key interactions like Pi-Pi stacking and salt bridges that contribute to its antiviral activity. nih.gov Similarly, docking studies on other quinoline derivatives have been used to predict their binding affinities and interactions with targets like topoisomerase II and caspase-3. dntb.gov.uamdpi.com These simulations guide the design of new derivatives with improved binding and, consequently, enhanced biological activity. nih.govresearchgate.net

Table 1: Example of Molecular Docking Results for a Quinoline Derivative

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid | Influenza RNA Polymerase (PDB: 3CM8) | < -5.0 | Not specified | Pi-Pi stacking, Salt bridge |

This table is illustrative and based on findings for a structurally related compound. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the target protein upon binding. These simulations, often run on microsecond or longer timescales, provide a more realistic picture of the molecular interactions in a biological environment. nih.gov For instance, MD simulations of related fluorinated alcohols in aqueous solutions have been used to understand their aggregation behavior and interactions with the solvent. acs.org In the context of drug design, MD simulations can validate docking results and provide crucial information about the flexibility of the binding site and the long-term stability of the ligand-protein complex. unipd.itelifesciences.org

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods play a significant role in modern SAR by quantifying molecular properties and correlating them with activity.

From a theoretical perspective, SAR studies on quinoline derivatives have highlighted the importance of specific structural features. orientjchem.orgdntb.gov.ua For instance, the introduction of a trifluoromethyl (-CF3) group can significantly alter properties like lipophilicity and metabolic stability, which in turn affects bioavailability and binding affinity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on quinoline derivatives have developed models that correlate molecular descriptors (e.g., energy of the highest occupied molecular orbital (EHOMO), energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment) with their observed biological activities, such as corrosion inhibition or anticancer effects. dntb.gov.uaresearchgate.net These models can then be used to predict the activity of newly designed compounds. For example, SAR studies have shown that for some quinoline-based anticancer agents, a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity. orientjchem.org The presence of a fluorine atom is also often linked to increased biological activity. nih.govslideshare.net These theoretical SAR insights are invaluable for the rational design and optimization of new, more potent derivatives of 7-(trifluoromethyl)quinolin-2-ol for various therapeutic applications. orientjchem.orggeorgiasouthern.edu

Advanced Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

While direct studies on 7-(trifluoromethyl)quinolin-2-ol as a chemical probe are not extensively documented, the quinoline (B57606) scaffold is a well-established pharmacophore in drug discovery. Related compounds, such as 7-amino-4-(trifluoromethyl)quinolin-2(1H)-one, have been investigated for their potential biological activities, including antiviral, antibacterial, and anticancer properties. ontosight.ai The mechanism often involves interaction with specific biological targets like enzymes and receptors. ontosight.ai

Furthermore, quinoline derivatives have been successfully developed as highly selective chemical probes for kinases, such as Activin receptor-like kinases 1 and 2 (ALK1 and ALK2). nih.gov The proper positioning of the nitrogen atom within the quinoline ring is crucial for achieving optimal potency. nih.gov Given these precedents, 7-(trifluoromethyl)quinolin-2-ol holds promise as a scaffold for developing new chemical probes. Its utility could be explored in studying various biological systems, potentially as an inhibitor or modulator of enzyme activity. For instance, other quinoline derivatives have been investigated as selective agonists for Toll-like receptor 7 (TLR7), highlighting the scaffold's versatility in creating tools for immunological research. researchgate.net The development of such probes is essential for exploring biological processes at the molecular level and for target validation in drug discovery. nih.govevitachem.com

Exploration in Materials Science (e.g., Electroluminescence Materials)

The field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), presents a significant area of potential application for 7-(trifluoromethyl)quinolin-2-ol. Quinoline derivatives are recognized for their electronic delocalization and fluorescence properties, making them important in the development of OLEDs. researchgate.net For example, 2,6-bis(trifluoromethyl)-4-hydroxyquinoline (B1301079) is noted for its potential in materials science due to its electronic and optical properties. cymitquimica.com

Research into related compounds has shown that trifluoromethyl-substituted pyrazolo[3,4-b]quinolines can be used as emitters in OLEDs, producing deep bluish-green light with high brightness. researchgate.net Similarly, iridium(III) complexes incorporating quinoline-based ligands have been developed as highly efficient phosphorescent emitters for OLEDs, achieving pure red emissions with high quantum efficiencies. acs.orgbohrium.com The presence of the trifluoromethyl group can enhance the performance of these materials. acs.org These findings suggest that 7-(trifluoromethyl)quinolin-2-ol could serve as a valuable building block or ligand in the creation of novel electroluminescent materials. Its specific substitution pattern may lead to unique photophysical properties, such as altered emission wavelengths or improved quantum yields, which are critical for advancing OLED technology.

| Compound Type | Application | Observed Properties | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines | OLED Emitter | Deep bluish-green emission, max brightness ~1436.0 cd/m² | researchgate.net |

| Iridium(III) complexes with 4-(4-(trifluoromethyl)phenyl)quinazoline ligands | OLED Emitter | Pure red emission (626-630 nm), high PLQYs (88.5%-93.4%) | acs.org |

| Rare-earth quinolinate complexes | OLEDs | Green-colored emission (520-540 nm) | researchgate.net |

Catalytic Applications

The potential for 7-(trifluoromethyl)quinolin-2-ol in catalytic applications is an area that remains largely unexplored. While there is no direct evidence of this specific compound being used as a catalyst, the broader field of organocatalysis often utilizes molecules with specific functional groups to facilitate chemical transformations. Methods for the direct deoxytrifluoromethylation of alcohols have been developed using copper catalysis, highlighting the importance of creating new trifluoromethylated compounds. kuleuven.be

Given its structure, 7-(trifluoromethyl)quinolin-2-ol could potentially be investigated as a ligand in transition metal catalysis or as an organocatalyst itself. The quinoline nitrogen and the hydroxyl group could coordinate with metal centers, influencing the selectivity and efficiency of catalytic reactions. Alternatively, the acidic nature of the hydroxyl group, modified by the electron-withdrawing trifluoromethyl group, might enable it to act as a proton shuttle or hydrogen bond donor in certain catalytic cycles. This remains a speculative but intriguing avenue for future research.

Ligand Design for Metal Complexation

The quinoline scaffold, particularly with a hydroxyl group, is a classic motif in ligand design for metal complexation. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known chelating agents that form stable complexes with a wide variety of metal ions. nih.gov An X-ray co-crystal structure of an 8-hydroxyquinoline inhibitor bound to catechol O-methyltransferase (COMT) confirmed that the hydroxyl and quinoline nitrogen form a bidentate interaction with the catalytic magnesium ion. nih.gov

Following this principle, 7-(trifluoromethyl)quinolin-2-ol, which possesses a similar quinolinol structure, is a strong candidate for use as a ligand. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as a bidentate chelator for various metal ions. The electronic properties of the ligand, and consequently the stability and reactivity of the resulting metal complex, would be modulated by the trifluoromethyl group. For instance, quinolino[7,8-h]quinoline has been shown to be an excellent ligand for beryllium(II) complexation. rsc.org Therefore, 7-(trifluoromethyl)quinolin-2-ol could be used to design novel metal complexes with specific catalytic, magnetic, or optical properties.

Future Research Avenues and Interdisciplinary Applications

The exploration of 7-(trifluoromethyl)quinolin-2-ol is at a preliminary stage, with its potential largely inferred from related structures. Future research should focus on systematically characterizing its properties and exploring its utility across various disciplines.

Key Future Research Avenues:

Systematic Biological Screening: A comprehensive screening of 7-(trifluoromethyl)quinolin-2-ol against a panel of biological targets, such as kinases, proteases, and receptors, could uncover specific inhibitory or modulatory activities. This could pave the way for its development as a novel chemical probe or a lead compound in drug discovery. evitachem.comnih.gov

Photophysical Characterization: A detailed investigation of its absorption, fluorescence, and phosphorescence properties is essential. This would determine its suitability for applications in materials science, such as in OLEDs, sensors, or as a fluorescent label for biological imaging.

Coordination Chemistry: Synthesizing and characterizing metal complexes of 7-(trifluoromethyl)quinolin-2-ol with a range of transition metals and lanthanides could lead to new materials with interesting magnetic, luminescent, or catalytic properties.

Catalyst Development: Investigating its potential as an organocatalyst or as a ligand in asymmetric catalysis could open up new synthetic methodologies.

Interdisciplinary applications could emerge at the intersection of these fields. For example, a fluorescent metal complex of 7-(trifluoromethyl)quinolin-2-ol could be designed as a targeted therapeutic agent that also allows for real-time imaging of its distribution in biological systems. Similarly, its application in developing new functional materials could overlap with its use in creating novel sensors for environmental or biomedical diagnostics. The synthesis and evaluation of a library of derivatives with modifications at other positions on the quinoline ring would further expand the potential applications of this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(trifluoromethyl)quinolin-2-OL, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis often involves cyclization of trifluoromethyl-substituted anilines with ketones or aldehydes. For example, Marull et al. (2004) developed a "Watering Protocol" using aqueous conditions to synthesize 4-trifluoromethylquinolin-2-ones, achieving regioselective trifluoromethylation at the 4-position . Key parameters include temperature control (80–100°C), solvent polarity (e.g., DMF/water mixtures), and catalyst selection (e.g., Pd/C for hydrogenation steps). LCMS (e.g., m/z 658 [M+H]+ in EP 4374877A2) and HPLC (retention time 1.57 minutes) are critical for purity validation .

| Synthetic Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclization of anilines | DMF/H₂O, 90°C | 65–75% | Marull et al. (2004) |

| Friedländer synthesis | Ethanol, reflux | 50–60% | Liu & Lue (2001) |

Q. How can spectroscopic techniques (NMR, LCMS) distinguish 7-(trifluoromethyl)quinolin-2-OL from positional isomers?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton at C2 appears as a singlet (δ 10–12 ppm), while the trifluoromethyl group causes splitting in aromatic protons (C6 and C8) due to deshielding .

- ¹⁹F NMR : A distinct singlet near δ -60 ppm confirms the CF₃ group .

- LCMS/MS : Fragmentation patterns (e.g., loss of –OH or CF₃ groups) differentiate isomers. For example, the base peak at m/z 213.15 aligns with the molecular ion [C₁₀H₆F₃NO + H]+ .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing the trifluoromethyl group at C7 of the quinoline scaffold?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., –NO₂ at C8) to steer electrophilic trifluoromethylation to C7 .

- Transition-Metal Catalysis : Pd-mediated cross-coupling of iodoquinolines with CF₃ sources (e.g., Umemoto’s reagent) improves selectivity .

- Computational Modeling : DFT studies predict electron density at C7, guiding reagent choice (e.g., CF₃Cu vs. CF₃SiMe₃) .

Q. How can contradictory bioactivity data for 7-(trifluoromethyl)quinolin-2-OL derivatives be resolved?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., antimicrobial vs. kinase inhibition) to identify off-target effects .

- Metabolite Profiling : Use LC-HRMS to detect hydrolyzed or oxidized byproducts (e.g., loss of CF₃ or hydroxylation) that may alter activity .

- Structural Analog Testing : Compare with 7-methoxy or 7-chloro analogs to isolate the CF₃ group’s role in bioactivity .

Q. What computational tools predict the solubility and stability of 7-(trifluoromethyl)quinolin-2-OL under physiological conditions?

- Methodological Answer :

- LogP Calculation : Software like MarvinSketch estimates hydrophobicity (LogP ~2.5), indicating moderate membrane permeability .

- pKa Prediction : The hydroxyl group (pKa ~9.5) suggests pH-dependent solubility, validated via UV-Vis titration in buffers (pH 2–10) .

- Degradation Pathways : Molecular dynamics simulations identify susceptible bonds (e.g., C–O cleavage under acidic conditions) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the antimicrobial efficacy of 7-(trifluoromethyl)quinolin-2-OL derivatives?

- Methodological Answer :

- Strain Variability : Test against standardized bacterial strains (e.g., ATCC controls) to minimize variability in MIC values .

- Synergistic Effects : Combine with β-lactam antibiotics to assess potentiation, as CF₃ groups may disrupt efflux pumps .

- Resazurin Assay Validation : Replace traditional agar dilution with fluorometric assays for higher sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.